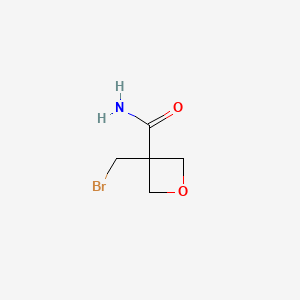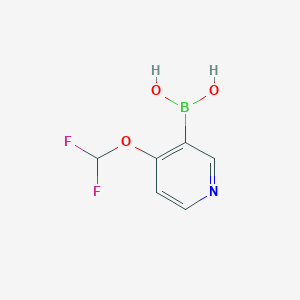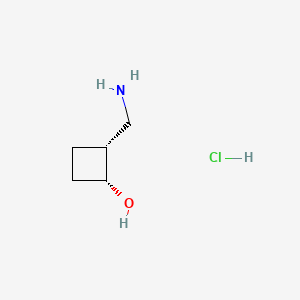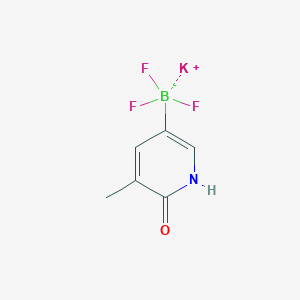
Potassium trifluoro(6-hydroxy-5-methylpyridin-3-yl)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(6-hydroxy-5-methylpyridin-3-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of the trifluoroborate group in this compound makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(6-hydroxy-5-methylpyridin-3-yl)boranuide typically involves the reaction of 6-hydroxy-5-methylpyridine with a boron reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product.
化学反応の分析
Types of Reactions
Potassium trifluoro(6-hydroxy-5-methylpyridin-3-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
科学的研究の応用
Potassium trifluoro(6-hydroxy-5-methylpyridin-3-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism by which potassium trifluoro(6-hydroxy-5-methylpyridin-3-yl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The trifluoroborate group acts as a nucleophile, transferring its organic group to the palladium center, which then undergoes reductive elimination to form the final product.
類似化合物との比較
Similar Compounds
- Potassium trifluoro(6-fluoro-2-methylpyridin-3-yl)boranuide
- Potassium trifluoro(2-methylpyridin-3-yl)boranuide
- Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]boranuide
Uniqueness
Potassium trifluoro(6-hydroxy-5-methylpyridin-3-yl)boranuide is unique due to the presence of the hydroxy and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules. The methyl group can provide steric hindrance, influencing the compound’s reactivity in substitution reactions.
特性
分子式 |
C6H6BF3KNO |
|---|---|
分子量 |
215.02 g/mol |
IUPAC名 |
potassium;trifluoro-(5-methyl-6-oxo-1H-pyridin-3-yl)boranuide |
InChI |
InChI=1S/C6H6BF3NO.K/c1-4-2-5(7(8,9)10)3-11-6(4)12;/h2-3H,1H3,(H,11,12);/q-1;+1 |
InChIキー |
PUYXINQINMVQFU-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CNC(=O)C(=C1)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


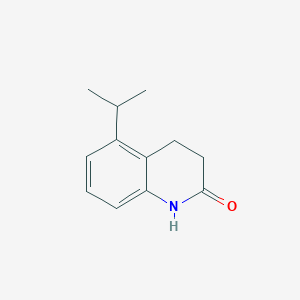

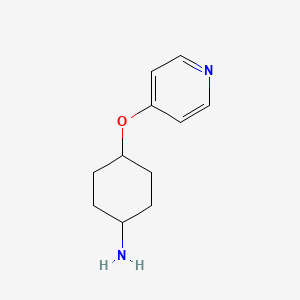
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride](/img/structure/B13458665.png)
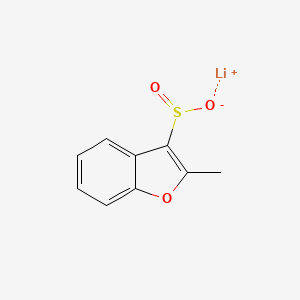
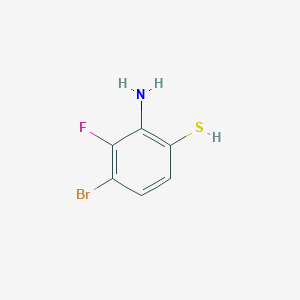
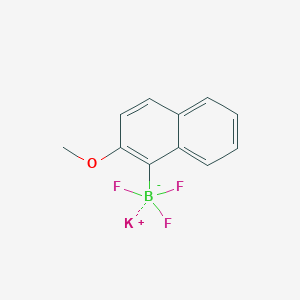
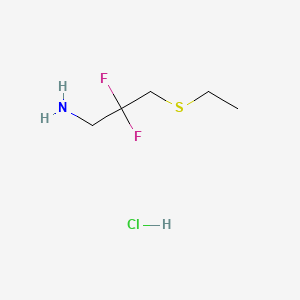
![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
